Tocainida clorhidrato

Descripción general

Descripción

El hidrocloruro de tocainida es un agente antiarrítmico de clase Ib utilizado principalmente para tratar arritmias ventriculares. Es un análogo de la lidocaína de amina primaria y funciona bloqueando los canales de sodio en el corazón, estabilizando así la membrana celular cardíaca y reduciendo la excitabilidad .

Aplicaciones Científicas De Investigación

Antiarrhythmic Uses

Tocainide is primarily indicated for the treatment of documented ventricular arrhythmias, such as sustained ventricular tachycardia. It is considered effective for patients who do not respond to other antiarrhythmic therapies. The drug has shown efficacy in both digitalized and non-digitalized patients, maintaining serum digoxin levels within the normal range during treatment .

Treatment of Tinnitus

Tocainide has also been investigated for its potential in treating tinnitus. A double-blind crossover trial involving 32 patients reported that tocainide provided complete relief for one patient and partial relief for two others. However, side effects such as headaches and dizziness were noted, indicating a need for careful patient selection .

Data Table: Clinical Trials and Findings

Case Study 1: Ventricular Arrhythmias

In a cohort study involving patients with refractory ventricular arrhythmias, tocainide was administered under compassionate use circumstances. Out of approximately 2000 patients treated, 54% remained on therapy for over one year. The study highlighted tocainide's effectiveness even in complex cases where multiple drug therapies were employed .

Case Study 2: Tinnitus Treatment

A notable case involved a patient who experienced significant tinnitus relief after initiating tocainide therapy alongside standard anticonvulsants like carbamazepine. This case supports the hypothesis that tocainide may modulate neural excitability related to auditory pathways .

Pharmacokinetics and Safety Profile

Tocainide is administered orally and has a bioavailability that supports its use in chronic arrhythmia management. The drug's side effects are generally dose-dependent and can include central nervous system disturbances such as dizziness or confusion. Caution is advised when prescribing tocainide to elderly patients due to increased sensitivity to its effects .

Mecanismo De Acción

El hidrocloruro de tocainida ejerce sus efectos bloqueando los canales de sodio en la membrana celular neuronal. Esta acción limita la propagación de la actividad convulsiva y reduce la propagación de las convulsiones. Se une preferentemente al estado inactivo de los canales de sodio, estabilizando así la membrana celular cardíaca y reduciendo la excitabilidad .

Compuestos Similares:

Mexiletina: Otro agente antiarrítmico de clase Ib similar a la tocainida, utilizado para tratar arritmias ventriculares.

Flecainida y Encainida: Ambos son agentes antiarrítmicos de clase Ic con diferentes propiedades electrofisiológicas en comparación con la tocainida.

Singularidad: El hidrocloruro de tocainida es único debido a su biodisponibilidad oral y su acción específica sobre los canales de sodio, lo que lo hace eficaz para el control a largo plazo de las arritmias ventriculares .

Análisis Bioquímico

Biochemical Properties

Tocainide Hydrochloride plays a significant role in biochemical reactions. It acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . Tocainide binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of Tocainide Hydrochloride are mediated through effects on sodium channels in Purkinje fibers .

Cellular Effects

Tocainide Hydrochloride has profound effects on various types of cells and cellular processes. It produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .

Molecular Mechanism

The mechanism of action of Tocainide Hydrochloride is primarily through its interaction with sodium channels on the neuronal cell membrane . By binding preferentially to the inactive state of the sodium channels, Tocainide Hydrochloride limits the spread of seizure activity and reduces seizure propagation . This action is crucial in its role as an antiarrhythmic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tocainide Hydrochloride have been observed to change over time. It has been noted that Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .

Dosage Effects in Animal Models

The effects of Tocainide Hydrochloride vary with different dosages in animal models. While specific studies detailing these effects were not found in the search results, it is known that Tocainide Hydrochloride can suppress arrhythmias in acute myocardial infarction, during convalescence from myocardial infarction, and in patients with arrhythmias resistant to other therapy .

Metabolic Pathways

Tocainide Hydrochloride is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with were not found in the search results, it is known that Tocainide Hydrochloride undergoes glucuronidation, a major metabolic pathway .

Transport and Distribution

Tocainide Hydrochloride is transported and distributed within cells and tissues. After oral administration, the bioavailability of Tocainide Hydrochloride approaches 100 percent, and it is unaffected by food . In the blood, Tocainide Hydrochloride is 10-20% protein bound .

Subcellular Localization

The subcellular localization of Tocainide Hydrochloride and any effects on its activity or function were not found in the search results. Given its mechanism of action, it can be inferred that Tocainide Hydrochloride likely localizes to areas in the cell where sodium channels are present, such as the neuronal cell membrane .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidrocloruro de tocainida se puede sintetizar a partir de 2,6-xilidina. Un método implica la condensación de 2,6-xilidina con N-carbobenzoxialanina utilizando diciclohexilcarbodiimida en cloruro de metileno para formar N-(carbobenzoxilalanil)xilidina. Este intermedio se hidrogena luego sobre paladio sobre carbono en etanol-cloruro de metileno para producir tocainida .

Métodos de Producción Industrial: La producción industrial del hidrocloruro de tocainida generalmente involucra la síntesis a gran escala utilizando métodos similares a los descritos anteriormente, con optimización para el rendimiento y la pureza. El proceso incluye pasos de purificación rigurosos para asegurar que el producto final cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de tocainida experimenta varias reacciones químicas, incluyendo:

Oxidación: La tocainida se puede oxidar para formar glucurónido de éster carbamoil de tocainida.

Reducción: Las reacciones de reducción son menos comunes pero se pueden utilizar para modificar el compuesto para aplicaciones específicas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo amino, lo que permite la formación de varios derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como los haluros de alquilo para reacciones de sustitución.

Productos Principales:

Oxidación: Glucurónido de éster carbamoil de tocainida.

Sustitución: Varios derivados de tocainida dependiendo del sustituyente utilizado.

Comparación Con Compuestos Similares

Mexiletine: Another class Ib antiarrhythmic agent similar to tocainide, used for treating ventricular arrhythmias.

Flecainide and Encainide: Both are class Ic antiarrhythmic agents with different electrophysiological properties compared to tocainide.

Uniqueness: Tocainide hydrochloride is unique due to its oral bioavailability and its specific action on sodium channels, making it effective for long-term management of ventricular arrhythmias .

Actividad Biológica

Tocainide hydrochloride is a class 1b antiarrhythmic agent primarily used to treat ventricular arrhythmias. It is an orally active compound that acts by blocking sodium channels in cardiac and neuronal tissues, thereby modulating excitability and conduction in the heart and nervous system. This article delves into the biological activity of tocainide hydrochloride, highlighting its mechanisms, pharmacokinetics, clinical applications, and adverse effects based on diverse research findings.

Tocainide functions primarily as a sodium channel blocker . It binds preferentially to the inactive state of sodium channels, which results in:

- Inhibition of sodium influx : This reduces the excitability of myocardial cells and neuronal tissues, leading to decreased arrhythmogenic potential.

- Potential- and frequency-dependent blockade : Tocainide exhibits a more pronounced effect in ischemic tissues compared to normal tissues, making it particularly useful in conditions where myocardial ischemia is present .

Table 1: Mechanism Summary

| Mechanism | Description |

|---|---|

| Sodium Channel Blockade | Reduces excitability in cardiac and neuronal tissues |

| Inactive State Binding | Preferential binding to inactive sodium channels |

| Frequency-Dependent Blockade | More effective in ischemic conditions |

Pharmacokinetics

Tocainide hydrochloride demonstrates favorable pharmacokinetic properties:

- Bioavailability : Approaches 100% following oral administration and is unaffected by food intake.

- Half-life : Approximately 15 hours, which may extend up to 35 hours in patients with severe renal impairment.

- Metabolism : Minimal first-pass hepatic metabolism with no active metabolites identified .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Half-life | 15 hours (up to 35 hours in renal impairment) |

| Protein Binding | ~10% |

| First-pass Metabolism | Negligible |

Clinical Applications

Tocainide is primarily indicated for:

- Treatment of Ventricular Arrhythmias : It has been shown to be effective in managing both digitalized and non-digitalized patients.

- Seizure Management : Due to its sodium channel blocking properties, tocainide has also been explored for treating seizure disorders .

Case Studies

- Ventricular Arrhythmias : In a controlled study involving 1,358 patients, tocainide demonstrated significant efficacy in reducing the frequency of ventricular arrhythmias with an acceptable safety profile. Adverse reactions were generally minor and transient .

- Tinnitus Treatment : A study highlighted the use of tocainide hydrochloride in treating tinnitus, suggesting its potential efficacy beyond traditional antiarrhythmic applications .

Adverse Effects

While tocainide is generally well tolerated, some common adverse effects include:

- Central Nervous System Effects : Dizziness (15.3%), paresthesia (9.2%), and tremors (8.4%).

- Gastrointestinal Reactions : Nausea (14.5%) was frequently reported.

- Discontinuation Rate : Approximately 12% of patients discontinued therapy due to adverse effects .

Table 3: Common Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Dizziness/Vertigo | 15.3 |

| Nausea | 14.5 |

| Paresthesia | 9.2 |

| Tremor | 8.4 |

Propiedades

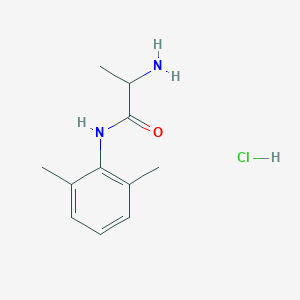

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZACPWEJDQXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045540 | |

| Record name | Tocainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71395-14-7 | |

| Record name | Tocainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocainide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.